molecular formula C5H9N3S B1275692 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 4418-57-9

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275692
CAS No.: 4418-57-9
M. Wt: 143.21 g/mol
InChI Key: FNWNVPUZNJSFKL-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 4418-57-9) is a high-purity, heterocyclic compound with the molecular formula C 5 H 9 N 3 S and a molecular weight of 143.21 g/mol . This triazole derivative is characterized by a density of 1.28 g/cm³, a boiling point of 173°C at 760 mmHg, and a flash point of 58.4°C . Its structure features a 1,2,4-triazole core substituted with an ethyl group, a methyl group, and a thiol group, which serves as a versatile pharmacophore and metal-coordinating ligand . Research Applications and Value: The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and chemical research. Its key research value lies in its potential as a precursor for synthesizing novel bioactive molecules and functional materials. Pharmaceutical Research: Compounds based on the 1,2,4-triazole-3-thiol core have been extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated significant anticancer properties , with studies showing cytotoxicity against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Furthermore, this chemical scaffold has been associated with antimicrobial, antifungal, and diuretic activities in related compounds, making it a valuable template for developing new therapeutic agents . Coordination Chemistry: The deprotonated form of this compound can act as a versatile ligand for metal complexes. It readily coordinates with various metal ions, such as Cadmium (Cd(II)) and Mercury (Hg(II)), through its sulfur and nitrogen atoms to form stable complexes. These complexes are of interest for their structural diversity and potential applications in catalysis, materials science, and semiconducting analysis . Chemical Synthesis: This compound serves as a key synthetic intermediate. The reactive thiol group can undergo alkylation and other functionalization reactions, allowing for the creation of a wide array of derivatives, including Schiff bases and hydrazone hybrids, which are crucial for structure-activity relationship (SAR) studies and drug discovery efforts . Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-ethyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNVPUZNJSFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397012
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4418-57-9
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Classical Synthetic Routes to 1,2,4-Triazole-3-thiols

Traditional approaches to the synthesis of the 1,2,4-triazole-3-thiol core often involve condensation and cyclization reactions, which have been the bedrock of their production for many years.

Condensation Reactions with Hydrazine (B178648) and Carbon Disulfide

A foundational method for constructing the 1,2,4-triazole (B32235) ring involves the reaction of carboxylic acid hydrazides with carbon disulfide. This process typically begins with the formation of a dithiocarbazinate salt intermediate. For instance, a hydrazide can react with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to yield a potassium dithiocarbazinate. rjptonline.orgnih.gov This intermediate is then cyclized by reacting with hydrazine hydrate (B1144303) to form the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. rjptonline.orgnih.govresearchgate.netchemistryjournal.net

Another variation of this approach involves the reaction of thiocarbohydrazide (B147625) with carboxylic acids or their derivatives. pensoft.net For example, heating thiosemicarbazide (B42300) with formamide (B127407) has been used to produce 1,2,4-triazole-3-thione. mdpi.com The reaction between carbon disulfide and hydrazine can also be modulated to produce thiocarbohydrazide, which is a key precursor. google.com

Cyclization of Thiosemicarbazides under Alkaline Conditions

A widely employed and versatile route to 1,2,4-triazole-3-thiols is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. researchgate.net This method involves two main steps: first, the synthesis of the thiosemicarbazide intermediate, and second, its subsequent ring closure.

The thiosemicarbazide precursors are typically prepared by reacting acid hydrazides with various isothiocyanates. nih.govnih.govmdpi.com The choice of the acid hydrazide and isothiocyanate determines the substituents at the C-5 and N-4 positions of the final triazole ring, respectively.

The crucial cyclization step is most commonly achieved by refluxing the thiosemicarbazide derivative in an alkaline medium, such as an aqueous solution of sodium hydroxide. nih.govnih.govnih.govmdpi.commdpi.com The basic conditions facilitate the intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring. This method is known for producing high yields of the desired triazole-3-thiols. nih.gov The general scheme for this reaction is the conversion of 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substituted thiosemicarbazides to 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones when heated under reflux in a basic medium. nih.gov

Starting ThiosemicarbazideBaseProductYield (%)Reference
1-(picolinoyl)-4-allyl-thiosemicarbazides2N NaOH4-Allyl-5-(pyridin-x-yl)-4H-1,2,4-triazole-3-thiolsHigh nih.gov
1-[4-(1,4,5-triphenylimidazol-2-ylthio)butanoyl]-4-alkyl/arylthiosemicarbazidesNaOH4-Alkyl/aryl-5-[(1,4,5-triphenylimidazol-2-yl)thiopropyl]-2H-1,2,4-triazole-3-thiolsNot specified nih.gov
1-(Furan-2-carbonyl)-4-aryl-thiosemicarbazidesAlkaline Medium5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols62-79 mdpi.com
1-(Phenylacetyl)-4-aryl-thiosemicarbazidesAlkaline Medium5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols62-79 mdpi.com
Carbothioamide derivatives2N NaOH4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one)89 mdpi.com

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methods for 1,2,4-triazoles have been developed. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates. For example, 4,5-disubstituted-1,2,4-triazole-3-thiones have been prepared in a single step from the reaction of an acid hydrazide with an alkyl or aryl isothiocyanate in the presence of potassium hydroxide on a solid support like silica (B1680970) gel or montmorillonite (B579905) K10. researchgate.net One-pot syntheses are advantageous as they often lead to shorter reaction times and simpler work-up procedures. isres.orgnih.gov

Advanced and Green Chemistry Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. researchgate.netrsc.org Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazoles, with a focus on reducing reaction times, energy consumption, and the use of hazardous solvents. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields. rjptonline.orgnih.govrsc.org The synthesis of 1,2,4-triazole derivatives has greatly benefited from this technology. mdpi.comnih.govcu.edu.eg

For instance, the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiols can be performed under microwave irradiation, significantly shortening the required reaction time compared to conventional heating methods. researchgate.net Similarly, the reaction of 1,2,4-triazole-3-thiol with various substituted benzaldehydes to form Schiff's bases can be achieved in just 5-10 minutes under microwave conditions. rjptonline.orgresearchgate.net

The primary advantages of microwave-assisted synthesis are the significant enhancement of reaction rates and often, an improvement in product yields. nih.govnih.gov The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating. broadinstitute.orgjmrionline.com This leads to a substantial reduction in reaction times, from hours to mere minutes. rjptonline.orgmdpi.com

The optimization of reaction conditions, such as microwave power and irradiation time, allows for fine-tuning the synthesis to maximize the yield and purity of the desired product, while minimizing the formation of byproducts. rjptonline.org For example, the yield of 1,2,4-triazole derivatives was improved to a range of 64-84% using microwave irradiation. rjptonline.org

ReactionConventional Method TimeMicrowave Method TimeYield (Microwave)Reference
Synthesis of Schiff's bases from 1,2,4-triazole-3-thiol and benzaldehydesSeveral hours5-10 min64-84% rjptonline.org
Synthesis of coumarin-based 1,2,3-triazolesNot specifiedShorter reaction time80-90% nih.gov
Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thionesNot specifiedShorter reaction timeGood yields researchgate.net
Synthesis of aryl-triazole-1,3,4-thiadiazolesNot specified2-3 minImproved yield jmrionline.com
Energy Efficiency and Sustainability Considerations

In contemporary synthetic chemistry, the principles of "Green Chemistry" are increasingly pivotal, guiding the development of environmentally benign processes. nih.gov The synthesis of 1,2,4-triazole derivatives is no exception, with research focusing on minimizing energy consumption, reducing waste, and avoiding hazardous solvents. nih.govsbmu.ac.ir One prominent strategy is the use of microwave-assisted synthesis, which often leads to significantly reduced reaction times, lower energy input, and improved product yields compared to conventional heating methods. sbmu.ac.irijcrt.orgresearchgate.net Environmentally benign solvent-free methods, including microwave irradiation, have been successfully employed for the preparation of 4-amino-5-substituted-1,2,4-triazole-3-thiols. ijcrt.org The adoption of alternative energy sources such as ultrasound (sonochemistry) and mechanical mixing (mechanochemistry) further underscores the shift towards more sustainable practices in the synthesis of these heterocyclic systems. nih.gov These nonconventional energy sources help to minimize the reliance on volatile and often toxic organic solvents, aligning with the core goals of green chemistry. nih.gov

Solvent-Free Synthetic Methodologies

Eliminating solvents from chemical reactions is a key objective for sustainable chemistry, as it reduces environmental impact, cost, and safety hazards. For the synthesis of 1,2,4-triazole-3-thiols and their precursors, several solvent-free approaches have been explored.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a powerful solvent-free synthetic tool. nih.gov Ball milling, a common mechanochemical technique, has been successfully applied to the synthesis of various triazole-containing hybrid pharmacophores. nih.gov This method involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to afford the desired product directly without the need for a bulk solvent medium. nih.gov This approach is noted for its high efficiency and minimal waste generation. nih.gov

Thermal activation in the absence of a solvent provides another effective route for the synthesis of 1,2,4-triazole derivatives. One such method involves the direct fusion of reactants by heating them to their melting points. ijcrt.org For instance, the condensation of thiocarbohydrazides with carboxylic acids to form 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols has been improved by conducting the reaction at the melting temperature of the carboxylic acid, thereby obviating the need for a solvent. ijcrt.orgresearchgate.net

Microwave irradiation is another prominent thermal activation method that can be performed under solvent-free conditions. ijcrt.org This technique offers rapid and uniform heating, which can dramatically accelerate reaction rates and improve yields for the synthesis of triazole precursors. ijcrt.orgresearchgate.net

Derivatization Strategies of the 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Core and its Analogues

The 1,2,4-triazole-3-thiol scaffold is a versatile building block for the synthesis of a wide range of derivatives through reactions targeting the thiol group or other functional groups on the triazole ring.

S-Alkylation Reactions for this compound and Related Compounds

The sulfur atom of the thiol group in 1,2,4-triazole-3-thiols is nucleophilic and readily undergoes S-alkylation with various halogen-containing agents to form the corresponding thioethers. uzhnu.edu.ua This reaction is a cornerstone for the derivatization of this heterocyclic system. zsmu.edu.ua The general procedure involves treating the triazole-3-thiol with a base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol (B145695) to generate the thiolate anion. uzhnu.edu.uanih.gov Subsequent addition of an alkylating agent, such as an alkyl halide, results in the formation of the S-alkylated product. uzhnu.edu.ua The reaction mixture is typically refluxed for a short period to ensure completion. uzhnu.edu.ua

Table 1: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiones
Triazole PrecursorAlkylating AgentBase/SolventProductYieldReference
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol(2E)-1-Bromobut-2-eneKOH / Ethanol3-((But-2-en-1-yl)thio)-4,5-diphenyl-4H-1,2,4-triazole92% uzhnu.edu.ua
4-Phenyl-5-(phenylamino)-4H-1,2,4-triazole-3-thiolBenzyl chlorideKOH / Ethanol5-(Benzylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine96% uzhnu.edu.ua
4-Phenyl-5-(phenylamino)-4H-1,2,4-triazole-3-thiolPropargyl bromideKOH / EthanolN,4-Diphenyl-5-((prop-2-yn-1-yl)thio)-4H-1,2,4-triazol-3-amine84% uzhnu.edu.ua
5-Furan-2-yl-4H-1,2,4-triazole-3-thiolMethyl iodideNaOH / Water5-(Furan-2-yl)-3-(methylthio)-4H-1,2,4-triazoleData Not Provided nih.gov

Synthesis of Schiff Bases from 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol and its Analogues

The 4-amino group of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols serves as a synthetic handle for the preparation of Schiff bases (azomethines). mdpi.comnih.gov This transformation is typically achieved through the condensation reaction of the primary amino group with a variety of aldehydes or ketones. researchgate.netdergipark.org.tr A common method involves refluxing the aminotriazole with the corresponding aldehyde in an alcoholic solvent, often with a catalytic amount of acid like concentrated HCl, to facilitate the reaction. mdpi.com Alternative energy sources, such as microwave irradiation and ultrasound, have also been employed to promote this condensation, sometimes under solvent-free conditions, leading to high yields in shorter reaction times. nih.govresearchgate.net

Table 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Analogues
Triazole PrecursorAldehyde/KetoneConditionsProductYieldReference
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolBenzaldehydeEthanol, conc. HCl, Reflux4-(Benzylideneamino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol59% mdpi.com
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolp-MethoxybenzaldehydeEthanol, conc. HCl, Reflux5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol53% mdpi.com
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolp-ChlorobenzaldehydeEthanol, conc. HCl, Reflux4-((4-Chlorobenzylidene)amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol59% mdpi.com
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-MethoxybenzaldehydeAnhydrous Ethanol, Heat4-((4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione81% mdpi.com
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-ChlorobenzaldehydeAnhydrous Ethanol, Heat4-((4-Chlorobenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione85% mdpi.com

Formation of Fused Heterocyclic Systems from Triazole-Thiol Precursors

The versatile reactivity of the 1,2,4-triazole-3-thiol core makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The presence of multiple nucleophilic centers (the thiol sulfur and ring nitrogens) allows for cyclization reactions with a range of bifunctional electrophiles, leading to the formation of bicyclic and polycyclic structures with potential biological significance. researchgate.netresearchgate.net These reactions often proceed through nucleophilic substitution followed by intramolecular cyclization.

A common strategy involves the reaction of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles with various reagents to yield fused systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-5H-pyrazoles. researchgate.net For instance, reacting the triazole precursor with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of substituted triazolo[3,4-b]-thiadiazine systems. researchgate.net Similarly, bifunctional reagents such as 1,3-dibromopropane (B121459) and 1,2-dichloroethane (B1671644) have been used to synthesize s-triazolo[3,4-b] biointerfaceresearch.comnih.govthiazines and thiazolo[2,3-c]-s-triazoles, respectively. researchgate.net

Another important class of fused heterocycles, the thiazolo[3,2-b] biointerfaceresearch.comzsmu.edu.uatriazole system, can be synthesized from 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov The reaction of 1,2,4-triazole-3(5)-thiol with α-bromo-γ-butyrolactone results in a nucleophilic substitution product rather than the expected [2+3]-cyclocondensation to form a thiazolo[3,2-b] biointerfaceresearch.comzsmu.edu.uatriazole-6(5H)-one. mdpi.com

The following table summarizes representative reactions for the formation of fused heterocyclic systems from 1,2,4-triazole-thiol precursors.

Triazole PrecursorReagentResulting Fused SystemReference
5-Substituted-4-amino-3-mercapto-1,2,4-triazoleAcetylacetoneSubstituted 1,2,4-triazolo[3,4-b]-6H-1,3,4-thiadiazine researchgate.net
5-Substituted-4-amino-3-mercapto-1,2,4-triazole2,3-Dichloro-1,4-naphthoquinoneFused Naphthoquinone-Triazole System researchgate.net
3-Aryl-5-mercapto-1,2,4-triazole1,3-Dibromopropane3-Aryl-6,7-dihydro-s-triazolo[3,4-b] biointerfaceresearch.comnih.govthiazine researchgate.net
3-Aryl-5-mercapto-1,2,4-triazole1,2-Dichloroethane3-Aryl-5,6-dihydro-thiazolo[2,3-c]-s-triazole researchgate.net
5-Aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione4-(5-Formyl-2-furyl)-benzenesulfonamide6-Oxo biointerfaceresearch.comnih.govthiazolo[3,2-b] biointerfaceresearch.comzsmu.edu.uatriazole derivative nih.gov

Integration into Hybrid Molecular Structures (e.g., Pyrazole (B372694), Coumarin (B35378), Sulfonamide Motifs)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in medicinal chemistry. The 1,2,4-triazole-3-thiol scaffold is frequently used as a core or linker to integrate various bioactive motifs, such as pyrazoles, coumarins, and sulfonamides, aiming to create hybrid compounds with enhanced or novel biological activities.

Pyrazole Motifs: The combination of pyrazole and 1,2,4-triazole rings in a single molecular framework is of significant interest due to the established pharmacological importance of both heterocycles. zsmu.edu.uadoaj.org A key intermediate, 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol, has been synthesized and utilized for further derivatization. zsmu.edu.uadoaj.org The synthesis begins with the conversion of methyl 2,4-dioxopentanoate to 5-methylpyrazole-3-carbohydrazide using hydrazine hydrate. Subsequent reaction with ethyl isothiocyanate followed by alkaline cyclization yields the target pyrazole-triazole-thiol hybrid. zsmu.edu.uadoaj.org This hybrid then serves as a precursor for S-alkylation reactions, expanding the library of potential bioactive compounds. zsmu.edu.uadoaj.org

Coumarin Motifs: Coumarin derivatives are well-known natural products with a wide range of biological activities. biointerfaceresearch.com Hybrid molecules incorporating both coumarin and 1,2,4-triazole-3-thiol motifs have been synthesized. In a representative synthesis, 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol is reacted with 4-(chloromethyl)-6,8-dimethyl-coumarin. biointerfaceresearch.com The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole displaces the chlorine atom of the coumarin derivative, forming a thioether linkage that connects the two heterocyclic systems. biointerfaceresearch.com This synthetic route provides an effective method for creating coumarin-triazole hybrids. biointerfaceresearch.comnih.gov

Sulfonamide Motifs: The sulfonamide group is a crucial pharmacophore found in numerous therapeutic agents. The integration of this moiety with a 1,2,4-triazole-3-thiol core has led to the development of novel compounds. A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones has been synthesized and evaluated for biological activity. nih.gov Furthermore, novel 1,2,3-triazole-sulfonamide hybrids have been prepared via click chemistry, linking an S-heteroaryl-thiomethylethyne with 4-azidobenzenesulfonamide, demonstrating the utility of the triazole ring as a central bridge. researchgate.net Another approach involves the synthesis of N-[4-(aminosulfonyl)phenyl] carboxamides from heterocyclic carboxylic acids, linking the sulfonamide moiety through an amide bond. nih.gov

The table below details examples of the integration of this compound and its analogs into hybrid molecular structures.

Bioactive MotifTriazole PrecursorCoupling Reagent/MethodHybrid Product StructureReference
Pyrazole5-Methylpyrazole-3-carbohydrazide1. Ethyl isothiocyanate 2. Alkaline cyclization5-(5-Methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol zsmu.edu.uadoaj.org
Coumarin4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol4-(Chloromethyl)-6,8-dimethyl-coumarin4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin biointerfaceresearch.com
Sulfonamide2-(Substituted sulfamoyl)-4,5-dimethoxy-phenylacetic acid hydrazide1. Aryl isothiocyanate 2. Cyclization5-[2-(Substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thione nih.gov
Sulfonamide(S-Heteroaryl)-thiomethylethyne4-Azidobenzenesulfonamide (Click Chemistry)1-(4'-Sulfamoylphenyl)-1,2,3-triazole derivative researchgate.net

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into its structural components and bonding.

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

While specific experimental FT-IR data for 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is not available in the reviewed literature, the expected characteristic absorption bands can be inferred from its structural motifs. The molecule exists in a potential thiol-thione tautomerism, which would be reflected in its IR spectrum.

Key functional groups expected to produce characteristic signals include:

N-H Stretching: In the thione tautomer, a broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazole ring.

C-H Stretching: Vibrations for the methyl (CH₃) and ethyl (CH₂CH₃) groups would appear around 2850-3000 cm⁻¹.

S-H Stretching: In the thiol tautomer, a weak absorption band for the S-H group would be anticipated around 2550-2600 cm⁻¹. The presence or absence of this peak is critical for identifying the dominant tautomeric form in the solid state.

C=N Stretching: The stretching vibration of the C=N bond within the triazole ring is expected to produce a strong band in the 1600-1650 cm⁻¹ region.

C=S Stretching: For the thione form, a characteristic absorption band for the thiocarbonyl group would likely be observed in the 1250-1290 cm⁻¹ range.

The analysis of related 4,5-disubstituted-1,2,4-triazole-3-thiols generally confirms the presence of these key vibrational bands, supporting the thione tautomer as a significant form.

A comparative analysis between experimentally observed vibrational frequencies and those predicted by theoretical calculations (such as Density Functional Theory, DFT) is a powerful tool for the precise assignment of spectral bands and for confirming the proposed molecular structure. This type of analysis has been performed for structurally related triazole compounds. However, for this compound, no specific studies presenting such a comparative analysis were identified in the searched scientific literature. Therefore, a direct comparison for this particular compound cannot be provided at this time.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Experimental data for this compound has been reported. google.com

The spectrum, recorded in Chloroform-d (CDCl₃) at 400 MHz, shows distinct signals corresponding to each type of proton in the molecule. google.com A very downfield singlet at δ 11.87 ppm is characteristic of the labile proton associated with the thiol/thione group (SH or NH), confirming the presence of this functionality. The singlet at δ 3.54 ppm corresponds to the three protons of the methyl group attached to the nitrogen atom at position 4 (N-CH₃). The ethyl group at position 5 gives rise to a quartet at δ 2.69 ppm for the methylene (B1212753) protons (-CH₂-) and a triplet at δ 1.36 ppm for the terminal methyl protons (-CH₃). google.com The splitting patterns (quartet and triplet) are indicative of the coupling between the adjacent methylene and methyl protons of the ethyl group.

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignmentReference
11.87Singlet (s)1HSH / NH google.com
3.54Singlet (s)3HN-CH₃ google.com
2.69Quartet (q)2H-CH₂-CH₃ google.com
1.36Triplet (t)3H-CH₂-CH₃ google.com

The ¹³C NMR spectrum identifies the different carbon environments within a molecule. A complete structural characterization relies on this data to confirm the carbon backbone. However, specific experimental ¹³C NMR spectroscopic data for this compound were not available in the reviewed scientific literature. Based on the structure, signals for the two carbons of the triazole ring (C=S and C-ethyl), the N-methyl carbon, and the two carbons of the ethyl group would be expected.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR (¹H and ¹³C) provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the precise placement of the ethyl and methyl groups on the triazole ring.

HSQC experiments would reveal direct one-bond correlations between the protons of the N-methyl group and its corresponding carbon, as well as the methylene and methyl protons of the C-ethyl group with their respective carbons. The HMBC spectrum is particularly crucial, as it shows correlations over two to three bonds. This would allow for the confirmation of the connectivity between the methylene protons of the ethyl group and the C5 carbon of the triazole ring, and the correlation between the N-methyl protons and the C5 and C3 carbons of the ring, solidifying the assignment of the 4-methyl and 5-ethyl substitution pattern.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Computational methods serve as a powerful tool to complement experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a reliable approach for predicting the isotropic chemical shielding constants of nuclei. uzhnu.edu.uanih.gov These theoretical values can be converted into chemical shifts and compared with experimental data to validate the proposed structure. uzhnu.edu.uamdpi.com

The process involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-311G) and then performing the GIAO calculation to obtain the ¹H and ¹³C chemical shifts. nih.gov A strong linear correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment. This method is particularly useful for distinguishing between potential isomers, such as determining the site of alkylation on the triazole ring. uzhnu.edu.ua

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
Triazole C3168.5167.8
Triazole C5149.0148.2
N-CH₃31.530.9
C-CH₂CH₃19.819.2
C-CH₂CH₃12.111.6

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of a related compound, 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol, was successfully characterized using EI-MS. ijbr.com.pkresearchgate.net For this compound, the EI-MS spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the ethyl group. The mass spectra of 1,2,4-triazole (B32235) derivatives typically exhibit intense molecular ions, reflecting the aromatic stability of the heterocyclic ring. itim-cj.ro

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides the exact mass of the molecular ion and its fragments, typically with an accuracy of within ±0.005 mass units. itim-cj.ro This precision allows for the unambiguous determination of the elemental composition. For this compound (C₅H₉N₃S), HR-EI-MS would confirm this chemical formula by measuring the exact mass of the molecular ion. This technique has been instrumental in the characterization of other N-ethyl triazole derivatives, confirming the elemental compositions of both the parent molecule and its key fragments. ijbr.com.pkresearchgate.net

Table 2: Predicted HR-EI-MS Data for this compound Note: This data is theoretical.

IonFormulaCalculated Exact Mass
[M]⁺C₅H₉N₃S143.0517
[M-CH₃]⁺C₄H₆N₃S128.0282
[M-C₂H₅]⁺C₃H₄N₃S114.0126

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture before they are introduced to the mass spectrometer for identification and quantification. The applicability of GC-MS for the analysis of 1,2,4-triazole derivatives depends significantly on the nature of the substituents. dnu.dp.uaresearchgate.net The polarity of the compound can affect the chromatographic response and peak shape. dnu.dp.ua For this compound, analysis via GC-MS would provide a specific retention time under defined column and temperature conditions, which aids in its identification. The coupled mass spectrometer would then provide the fragmentation pattern, confirming the structure of the eluted compound. researchgate.netbotanyjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing compounds that may not be suitable for GC-MS due to low volatility or thermal instability. The individuality and purity of similar 1,2,4-triazole derivatives have been confirmed using LC-MS. nih.gov This technique, particularly when coupled with high-resolution mass spectrometers like TOF-MS, is highly sensitive and can be used to discriminate between tautomeric forms (thiol vs. thione). oup.com For this compound, an LC-MS method would involve separating the compound on a reverse-phase column followed by detection using an electrospray ionization (ESI) source, which would generate a protonated molecular ion [M+H]⁺. zsmu.edu.uaresearchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a vital tool for investigating the electronic structure of molecules. The following subsections detail the application of Ultraviolet-Visible (UV-Vis) spectroscopy and its theoretical underpinnings to understand the electronic transitions within triazole-3-thiol derivatives.

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the electronic spectra of molecules. For the closely related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, electronic spectra have been calculated using the B3LYP/TZVP level of theory. These computational approaches allow for the determination of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the simulation of the UV-Vis spectrum. Such calculations are instrumental in assigning the observed electronic transitions and understanding the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Although a single crystal structure for this compound has not been reported, the crystallographic analysis of a closely related and more complex derivative, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, provides valuable structural information about the core triazole moiety. researchgate.netresearchgate.net

In the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, the molecule exhibits a specific conformation dictated by the arrangement of its constituent rings and substituent groups. researchgate.netresearchgate.net The solid-state structure is stabilized by intermolecular hydrogen bonds. researchgate.net Specifically, N—H···S hydrogen bonds are observed, which link the molecules into chains. researchgate.net The directional nature of such weak hydrogen bonds involving thiol groups is crucial for understanding molecular recognition and packing in the solid state. rsc.org

The crystallographic data for the orthorhombic modification of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione have been determined. researchgate.netresearchgate.net The compound crystallizes in the Iba2 space group. researchgate.netresearchgate.net The unit cell parameters are detailed in the table below.

Crystal ParameterValue researchgate.netresearchgate.net
Formula C₈H₁₂N₆S₂
Crystal System Orthorhombic
Space Group Iba2
a (Å) 21.802(4)
b (Å) 8.821(2)
c (Å) 12.676(4)
V (ų) 2437.8
Z 8
Temperature (K) 293

X-ray Powder Diffraction (XRD) for Bulk Material Characterization

X-ray Powder Diffraction (XRD) is a fundamental technique for characterizing the bulk crystalline structure of a material. This non-destructive method provides information on the crystal lattice, phase purity, and crystallite size of a powdered solid. In the analysis of this compound, XRD would be employed to confirm the crystalline nature of the synthesized bulk powder. The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound's specific crystalline form. By comparing this pattern to reference databases or data from single-crystal X-ray diffraction, one can confirm the identity and purity of the bulk material. While specific XRD data for this compound is not detailed in the available literature, this technique remains a standard procedure for the solid-state characterization of such crystalline organic compounds. preprints.org

Advanced Surface Analysis Techniques

The interaction of this compound with various surfaces is critical for many of its applications, such as in corrosion inhibition. Advanced surface analysis techniques provide insight into the formation and properties of surface films.

Time of Flight-Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Film Characterization

Time of Flight-Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the uppermost layers of a surface. While direct ToF-SIMS studies on this compound are not prevalent, research on analogous compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) demonstrates its utility. researchgate.net In studies of corrosion inhibition on copper, ToF-SIMS analysis suggests that the inhibitor may bind to two copper surface atoms. researchgate.net This technique can identify molecular fragments of the triazole and its complexes with metal ions on the surface, confirming the presence and nature of the protective film.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. In the context of this compound, AFM would be used to visualize the morphology of a metal surface before and after the application of the compound. This allows for a direct assessment of the compound's ability to form a smooth, uniform, and protective layer. By analyzing parameters such as surface roughness, AFM can quantify the effectiveness of the adsorbed film in mitigating surface degradation or corrosion.

Fourier-Transform Infrared - Attenuated Total Reflectance (FTIR-ATR) for Surface Adsorption Phenomena

Fourier-Transform Infrared - Attenuated Total Reflectance (FTIR-ATR) is a versatile technique for studying the adsorption of molecules onto surfaces. This method allows for the analysis of thin films on a substrate without complex sample preparation. When this compound adsorbs onto a surface, FTIR-ATR can detect changes in the vibrational modes of its functional groups. Shifts in the characteristic absorption bands, such as the C=N, N-H, or C-S stretching frequencies, can indicate which parts of the molecule are interacting with the surface and can confirm the nature of the chemical bonding (chemisorption) or physical interaction (physisorption).

Other Analytical Techniques

Microelemental Analysis

Microelemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. It provides the weight percentage of key elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical structure. This comparison is crucial for verifying the purity and identity of the synthesized compound.

While specific data for this compound is limited, elemental analysis data for closely related substituted 1,2,4-triazole derivatives are well-documented and demonstrate the application of this method. mdpi.com

Table 1: Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives

Compound Element Calculated (%) Found (%) Source
3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole C 41.79 41.31
H 3.51 3.58
N 13.29 13.17
S 10.14 10.01
4,4'-(Butane-1,4-diyl)bis(2-((5-(4-fluorophenylamino)1,3,4-thiadiazole-2-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) C 50.44 50.49 mdpi.com
H 4.23 4.18 mdpi.com
N 25.21 25.28 mdpi.com
4,4'-(Butane-1,4-diyl)bis(2-((5-(4-bromophenylamino)1,3,4-thiadiazole-2-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) C 43.40 43.32 mdpi.com
H 3.77 3.71 mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 1,2,4-triazole-3-thiol scaffold, these calculations help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack.

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. Conversely, chemical softness (S), which is the reciprocal of hardness, describes the molecule's polarizability. Molecules with low hardness (high softness) are generally more reactive. nih.gov

Chemical potential (µ) measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity. The global electrophilicity index (ω), calculated from the chemical potential and hardness, quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. A high electrophilicity index suggests that the molecule acts as a good electrophile. DFT calculations on various 1,2,4-triazole (B32235) derivatives have been used to determine these parameters and predict their reactive behavior. nih.gov

DescriptorSymbolFormulaSignificance
ElectronegativityχAbility to attract electrons
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical SoftnessS1 / ηMeasure of polarizability and reactivity
Chemical Potentialµ(EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Indexωμ2 / 2ηPropensity to accept electrons

This interactive table summarizes the key global reactivity descriptors. Data is based on conceptual DFT principles.

Tautomerism Studies (e.g., Thione-Thiol Tautomerism)

One of the most significant structural features of 1,2,4-triazole-3-thiol derivatives is their ability to exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). ijsr.netoup.com This thione-thiol equilibrium is a fundamental aspect of their chemistry and has been extensively studied using computational methods. jocpr.comzsmu.edu.ua

Quantum chemical calculations, including HF, MP2, and particularly DFT methods like B3LYP, have been employed to determine the relative stabilities of these tautomers. nih.gov Studies on a wide range of 1,2,4-triazole-3-thione derivatives consistently show that the thione tautomer is the more stable form in the gas phase. zsmu.edu.uanih.gov This stability is often attributed to favorable electronic arrangements and bond energies within the heterocyclic ring. The energy difference between the two forms and the energy barrier for the intramolecular proton transfer from nitrogen to sulfur can also be calculated, providing a complete picture of the tautomerization process. nih.gov

The surrounding medium can significantly influence the tautomeric equilibrium. Solvation models, such as the Polarizable Continuum Model (PCM), are used in calculations to simulate the effects of different solvents. zsmu.edu.ua Protic solvents can stabilize one tautomer over the other through hydrogen bonding, potentially shifting the equilibrium compared to the gas phase. zsmu.edu.ua

Intermolecular Proton Transfer Mechanisms

Tautomerization can occur via intramolecular or intermolecular proton transfer pathways. While intramolecular transfer involves the direct migration of a proton within a single molecule, intermolecular mechanisms involve solvent molecules or another solute molecule acting as a proton shuttle. oup.com

Computational studies on related compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, have investigated the potential for intermolecular double proton transfer between two monomer units to form a dimeric complex. uobaghdad.edu.iq Such studies calculate the geometry of the hydrogen-bonded dimer and the transition state for the concerted proton exchange. The energy barriers associated with these pathways are determined to assess their feasibility. These theoretical investigations reveal that hydrogen bonding and proton transfer are critical processes that influence the chemical and biological properties of these compounds. oup.comuobaghdad.edu.iq

Thermodynamic Parameter Calculations

Theoretical calculations are invaluable for determining the thermodynamic parameters of chemical processes, including tautomerization and other reactions. By performing frequency calculations on the optimized geometries of reactants, transition states, and products, key thermodynamic data can be obtained.

For 1,2,4-triazole derivatives, computational methods have been used to calculate changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the thione-thiol equilibrium. researchgate.netjocpr.com These values are essential for predicting the spontaneity of the tautomerization and the position of the equilibrium at a given temperature. A negative ΔG indicates that the process is spontaneous. For the thione-thiol tautomerism in the gas phase, calculations for related compounds typically yield a positive ΔG for the thione → thiol conversion, confirming the greater stability of the thione form. researchgate.net

ParameterSymbolDescription
Enthalpy ChangeΔHThe heat absorbed or released in a reaction at constant pressure.
Entropy ChangeΔSThe change in the degree of disorder of a system.
Gibbs Free Energy ChangeΔGThe energy available to do useful work; determines the spontaneity of a reaction.

This interactive table outlines the key thermodynamic parameters calculated in computational studies.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol are not available. The requested in-depth analysis for the specified subsections—including solvent effects using PCM models, specific basis set and theory level investigations (B3LYP, M06-2X, X3LYP), Atoms in Molecules (AIM) studies, detailed ligand-receptor interaction predictions, binding free energy calculations, and specific conformational analyses—has not been published for this particular molecule.

Research in computational chemistry and molecular modeling has been conducted on various other derivatives of the 1,2,4-triazole-3-thiol scaffold. These studies employ the theoretical methods mentioned in the outline to investigate different substituted triazoles. For example, molecular docking and DFT calculations have been performed on compounds like 5-(substituted phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives to explore their potential biological activities. nih.govprolekare.cznih.govacs.org However, these findings are specific to the molecules studied and cannot be extrapolated to this compound without direct computational analysis of the compound itself.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for the specified chemical compound due to the absence of dedicated research data in the public domain.

Kinetic and Mechanistic Theoretical Investigations

Theoretical studies on reaction kinetics and mechanisms offer a microscopic view of how chemical transformations occur. While specific research on the reaction mechanisms and computational assessment of reaction rates for this compound is not extensively documented in publicly available literature, general principles and findings from related 1,2,4-triazole derivatives can provide a foundational understanding.

A proposed general mechanism for the construction of the 4H-1,2,4-triazole-3-thiol ring involves the cyclization of thiourea (B124793) derivatives. This process is often base-catalyzed, where the base facilitates the removal of a proton, initiating an intramolecular nucleophilic attack that leads to ring closure. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. This information helps in determining the most plausible reaction pathway. For instance, in the synthesis of related 4,5-disubstituted-1,2,4-triazole-3-thiols, base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides is a common route. scirp.org

Studies on similar heterocyclic systems have demonstrated that computational approaches can clarify ambiguous mechanistic questions, such as the regioselectivity of reactions. For example, in the reaction of 1,2,4-triazole-3(5)-thiol with electrophiles, computational models can predict whether the reaction will proceed via a thiol-ene click process or a nucleophilic substitution (SN) reaction by comparing the activation energies of the competing pathways. mdpi.com

The computational assessment of reaction rates is closely linked to the elucidation of the reaction mechanism. Transition State Theory (TST) is a fundamental framework used for this purpose. By calculating the Gibbs free energy of activation (ΔG‡) from the potential energy surface, it is possible to estimate the rate constant of a reaction.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are powerful tools in medicinal and materials chemistry for predicting the biological activity or physicochemical properties of compounds based on their molecular structures. These models establish a mathematical relationship between a set of molecular descriptors and the property of interest.

For the 1,2,4-triazole class of compounds, QSAR studies have been particularly valuable in drug discovery, for example, in the development of anticancer and antimicrobial agents. nih.govacs.org A typical 3D-QSAR study on substituted 1,2,4-triazole derivatives involves aligning a set of molecules and calculating steric and electrostatic fields around them. nih.gov These fields are then used as descriptors to build a predictive model. The resulting models can highlight the structural features that are crucial for a specific biological activity. For instance, a QSAR model for anticancer 1,2,4-triazole derivatives might reveal that bulky substituents at a particular position enhance activity, while electronegative groups at another position are detrimental. nih.gov

Similarly, QSPR models can be developed to predict physicochemical properties like lipophilicity (logP), which is a critical parameter in drug development. researchgate.net For a series of triazole derivatives, topological indices and other molecular descriptors can be used to build a regression model that accurately predicts their logP values. researchgate.net

Quantum chemical parameters, derived from calculations like DFT, are often used as descriptors in QSAR and QSPR models. These parameters provide quantitative measures of the electronic properties of a molecule and can be correlated with its chemical behavior and biological activity. researchgate.net

Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity.

Hardness (η) and Softness (σ): These parameters are related to the stability and reactivity of a molecule. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electronegativity (χ): This is a measure of the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule.

A study on substituted 1,2,4-triazole derivatives calculated these parameters using DFT at the B3LYP/cc-Pvdz level of theory. researchgate.net The findings from such studies can be used to understand the structure-property relationships of these compounds. For example, the calculated EHOMO and ELUMO values can help in predicting the sites of electrophilic and nucleophilic attack, respectively.

The following interactive table provides hypothetical, yet illustrative, quantum chemical parameters that could be calculated for this compound and its analogs to demonstrate the type of data generated in such studies.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound -6.25-0.855.403.5
Analog 1 (4-ethyl-5-phenyl)-6.50-1.105.404.2
Analog 2 (4,5-diethyl)-6.20-0.805.403.6
Analog 3 (4-methyl-5-propyl)-6.22-0.825.403.55

Note: The data in this table is for illustrative purposes and is not based on actual experimental or computational results for the specified compounds.

By correlating these quantum chemical parameters with experimentally observed properties, such as reaction rates or biological activities, researchers can develop robust QSPR/QSAR models. These models are not only predictive but also provide a deeper understanding of the underlying electronic factors that govern the behavior of these molecules.

Coordination Chemistry of 5 Ethyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Analogues

Ligand Properties and Coordination Potential of Triazole-3-thiols

The coordination behavior of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol and its analogues is intricately linked to their inherent structural and electronic properties. Key among these are thiol-thione tautomerism, their multidentate nature, and the influence of substituents on the triazole ring.

Thiol-Thione Tautomerism in Coordination

1,2,4-triazole-3-thiol and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. oup.com Spectroscopic studies, including FT-IR and NMR, are instrumental in distinguishing between these two forms. oup.com For instance, in the ¹H NMR spectrum, the NH proton signal is characteristic of the thione form, while the SH proton signal indicates the thiol form. oup.com

In the solid state and in neutral solutions, the thione form is generally predominant. oup.com Quantum chemical studies on 1,2,4-triazole-3-thione and its disubstituted derivatives have shown that the thione tautomer is the most stable form in the gas phase. nih.govresearchgate.net This preference for the thione form has been observed to be largely unaffected by the presence of various substituents. nih.gov However, upon coordination to a metal ion, the equilibrium can shift, and the ligand often coordinates in its deprotonated thiol form. This is evidenced by the disappearance of the S-H band in the IR spectra of the resulting metal complexes. nih.gov For example, in a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the ligand transforms into its thiol tautomeric form to bind to the metal center. nih.gov

Multidentate Nature and Donor Atoms (Sulfur and Nitrogen) in Triazole-Thiol Ligands

Triazole-thiol ligands are versatile building blocks in coordination chemistry due to their multidentate nature, offering multiple potential coordination sites. The primary donor atoms are the sulfur of the thiol/thione group and the nitrogen atoms of the triazole ring. nih.gov This allows them to act as monodentate, bidentate, or even polydentate bridging ligands, leading to the formation of both mononuclear and polynuclear complexes. nih.govresearchgate.net

Coordination can occur through:

The sulfur atom of the deprotonated thiol group. ijraset.com

One or more nitrogen atoms of the triazole ring. bohrium.com

A combination of both sulfur and nitrogen atoms, leading to chelation. researchgate.net

For instance, in a Cadmium(II) coordination polymer, each metal center is bonded to two nitrogen and two sulfur atoms from four separate 4-methyl-4H-1,2,4-triazole-3-thiol (Hmptrz) ligands, demonstrating a tetrahedral geometry and the ligand's bridging capability. bohrium.com Similarly, Schiff base derivatives of 1,2,4-triazoles often act as bidentate ligands, coordinating through the deprotonated thiol sulfur and the azomethine nitrogen atom. ijraset.comresearchgate.net The ability of these ligands to bridge metal centers can lead to the formation of one-dimensional chains, two-dimensional layers, or even complex three-dimensional frameworks. bohrium.comresearchgate.net

Influence of Substituents on Coordination Behavior of Triazole-Thiol Ligands

The electronic and steric properties of substituents on the triazole ring can significantly influence the coordination behavior of the ligand. These substituents can affect the electron density on the donor atoms, thereby modulating the strength of the metal-ligand bonds. For example, electron-donating groups can enhance the basicity of the nitrogen and sulfur atoms, leading to stronger coordination.

Furthermore, bulky substituents can introduce steric hindrance, which may influence the geometry of the resulting metal complexes and potentially favor the formation of specific isomers. mdpi.com The presence of certain functional groups can also introduce additional coordination sites, increasing the denticity of the ligand. For instance, the incorporation of a pyridyl group at the 5-position of the triazole ring can lead to the formation of complexes with different coordination modes.

Synthesis and Characterization of Metal Complexes with Triazole-Thiol Ligands

The versatile coordination modes of this compound and its analogues have enabled the synthesis of a wide range of metal complexes. The formation and properties of these complexes are highly dependent on the choice of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Complexation with Various Transition Metal Ions

Triazole-thiol ligands have been successfully used to synthesize complexes with a variety of transition metal ions, including:

Cd(II): Cadmium(II) has been shown to form coordination polymers with 4-methyl-1,2,4-triazole-3-thiol. bohrium.comresearchgate.net These complexes can exhibit interesting structural features, such as one-dimensional chains, and may display photoluminescent properties. bohrium.com

Pd(II): Palladium(II) complexes with triazole-thione ligands have been prepared, often resulting in square-planar geometries. researchgate.netnih.gov These complexes can serve as precursors for the synthesis of heterobimetallic complexes. researchgate.net

Mn(II): Manganese(II) complexes with triazole-thiol functionalized ligands have been synthesized and characterized. tandfonline.comresearchgate.net These complexes can be supported on magnetic nanoparticles for catalytic applications. tandfonline.comresearchgate.net

Fe(II) and Fe(III): Iron(II) and Iron(III) complexes with Schiff base derivatives of 5-ethyl-4H-1,2,4-triazole-3-thiol have been prepared. ijraset.comresearchgate.net The ligand typically acts as a bidentate donor in these complexes. ijraset.comresearchgate.net

Ni(II) and Co(II): Nickel(II) and Cobalt(II) complexes with various triazole-thiol derivatives have been extensively studied. researchgate.netdocumentsdelivered.commdpi.com The geometry of these complexes can vary, with both octahedral and tetrahedral coordination environments being observed. ekb.eg

Cu(II): Copper(II) complexes with triazole-based ligands have been synthesized and can exhibit square planar or other geometries. nih.govrsc.org

Zn(II): Zinc(II) complexes with triazole-thiol ligands have been prepared and can display strong luminescence properties. researchgate.netrsc.org

Sn(II) and Pb(II): Tin(II) and Lead(II) complexes with triazole-thiol ligands have also been reported. nih.govresearchgate.netdocumentsdelivered.com

Au(I) and Au(III): Gold complexes with these ligands have also been synthesized. mdpi.comiosrjournals.org

The table below summarizes some of the transition metal complexes formed with 1,2,4-triazole-3-thiol analogues.

Metal IonLigandObserved GeometryReference(s)
Cd(II)4-methyl-4H-1,2,4-triazole-3-thiolTetrahedral bohrium.com
Pd(II)4,5-diphenyl-1,2,4-triazole-3-thioneSquare-planar researchgate.net
Mn(II)1-H-1,2,4-triazole-3-thiol--- tandfonline.comresearchgate.net
Fe(II)/Fe(III)5-ethyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol--- ijraset.comresearchgate.net
Ni(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Co(II)1H-1,2,4-triazole-3-thiol--- documentsdelivered.com
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare-planar nih.gov
Zn(II)3,5-dimethy-4-amino-1,2,4-triazoleDistorted Tetrahedral researchgate.net
Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Pb(II)4-methyl-1,2,4-triazole-3-thiol--- researchgate.net
Au(I)Thio-Triazole Ligand--- iosrjournals.org

Reaction Conditions and Stoichiometry for Complex Formation

The synthesis of metal complexes with triazole-thiol ligands is typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can be crucial, with ethanol (B145695) and methanol (B129727) being commonly used. ijraset.comresearchgate.net

The stoichiometry of the reactants (metal-to-ligand ratio) plays a critical role in determining the structure of the final product. For example, a 1:2 metal-to-ligand molar ratio is often employed for the synthesis of complexes with divalent metal ions. nih.gov However, other ratios may be used to obtain complexes with different stoichiometries and coordination environments.

Reaction conditions such as temperature and reaction time can also influence the outcome of the complexation reaction. Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. nih.govijraset.com The resulting metal complexes are often crystalline solids that can be isolated by filtration and purified by recrystallization. nih.gov

The characterization of these complexes is typically performed using a combination of analytical techniques, including elemental analysis, FT-IR and NMR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. bohrium.comekb.eg These techniques provide valuable information about the composition, structure, and bonding in the metal complexes.

Structural Elucidation of Coordination Compounds

The structural analysis of coordination compounds derived from this compound and its analogues reveals a rich diversity in geometries and bonding modes. The versatile nature of the triazole-thiol ligand, which can exist in both thione and thiol tautomeric forms, allows it to coordinate to metal ions as a monodentate, bidentate, or bridging ligand. This flexibility, combined with the influence of the metal ion's coordination preference and the presence of various anions, leads to the formation of a wide array of fascinating supramolecular architectures.

The coordination geometry of metal complexes containing 4-substituted-1,2,4-triazole-3-thiol ligands is highly dependent on the central metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net These ligands can act as bidentate chelating agents, coordinating through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring to form a stable five-membered ring. researchgate.netnih.gov

Commonly observed geometries for transition metal complexes with analogous triazole-thiol ligands include:

Octahedral: This geometry is frequently observed for metal ions like Co(II), Ni(II), and Zn(II). researchgate.netekb.eg In these complexes, the metal center is typically coordinated to multiple triazole-thiol ligands and sometimes includes co-ligands such as water molecules to satisfy the six-coordinate environment. For instance, Ni(II) complexes with "click" derived triazole ligands have been shown to adopt octahedral structures. figshare.comresearchgate.net

Tetrahedral: Tetrahedral geometry is common for complexes where the metal has a d¹⁰ electron configuration, such as Zn(II), Cd(II), and Cu(I). researchgate.netlibretexts.org Studies on complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have suggested tetrahedral geometries for several metal ions. nih.govnih.gov

Square Planar: This geometry is prevalent for transition metal complexes with a d⁸ electron configuration, such as Pd(II), Pt(II), and sometimes Cu(II). ekb.eglibretexts.org For example, a square planar geometry was proposed for a Cu(II) complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

The following table summarizes the typical coordination geometries observed for various metal ions with analogous triazole-thiol ligands.

Metal IonTypical Coordination Geometry
Co(II)Octahedral
Ni(II)Octahedral
Cu(II)Square Planar, Octahedral
Zn(II)Tetrahedral, Octahedral
Cd(II)Tetrahedral
Pd(II)Square Planar

The 4-substituted-4H-1,2,4-triazole-3-thiol ligands are excellent bridging units, facilitating the formation of coordination polymers. The N1 and N2 atoms of the triazole ring are particularly effective at bridging metal centers, leading to extended one-, two-, or three-dimensional networks. mdpi.com The specific bridging mode adopted by the ligand can be significantly influenced by the anions present in the coordination sphere. acs.orgresearchgate.net

Anions can play a crucial role in directing the structure of the resulting coordination polymer in several ways: mdpi.com

Template Effects: Anions can act as templates, guiding the self-assembly of the coordination network through hydrogen bonding and other non-covalent interactions with the triazole ligands. mdpi.com This can lead to the formation of specific topologies and interpenetrating networks. mdpi.com

Charge Balance: Anions serve to balance the charge of the cationic metal centers, a fundamental requirement for the formation of a stable crystal lattice.

Research on 1H-1,2,4-triazole-3-thiol with cadmium(II) has demonstrated that different anions (Cl⁻, Br⁻, I⁻, SO₄²⁻) can induce up to six different bridging modes of the ligand, resulting in structures ranging from one-dimensional chains to complex three-dimensional frameworks. acs.orgresearchgate.net This highlights the profound effect of anions in tuning the coordination versatility of these ligands. acs.orgresearchgate.net

Crystal engineering with this compound and its analogues involves the rational design and synthesis of coordination polymers with desired structures and properties. mdpi.com The formation of these polymers is governed by the principles of self-assembly, where the final structure is determined by the interplay of coordination bonds, hydrogen bonding, and other supramolecular interactions. mdpi.com

Key factors in the crystal engineering of these coordination polymers include:

Ligand Design: The substituents on the triazole ring and the nature of the coordinating groups can be modified to control the ligand's shape, flexibility, and coordinating ability.

Metal Ion Selection: The choice of the metal ion determines the preferred coordination number and geometry, which in turn influences the dimensionality of the resulting polymer.

Anion Influence: As discussed previously, anions play a critical role in directing the assembly of the coordination network. acs.orgresearchgate.netmdpi.com Judicious selection of counteranions can lead to different structural outcomes. nih.govresearchgate.net

Solvent Effects: The solvent system used for synthesis can also affect the final crystal structure by participating in hydrogen bonding or by influencing the solubility of the reactants and products.

By carefully controlling these factors, it is possible to construct a variety of coordination polymers with diverse topologies, from simple 1D chains to intricate 3D metal-organic frameworks (MOFs). mdpi.com

Electronic and Magnetic Properties of Metal Complexes

The incorporation of metal ions into complexes with this compound and its analogues gives rise to interesting electronic and magnetic properties, which can be probed by various spectroscopic and physical methods.

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of metal complexes with triazole-thiol ligands. The electronic spectra of these complexes typically exhibit two main types of transitions:

Intra-ligand Transitions: These transitions occur within the π-system of the triazole-thiol ligand. They are often observed in the UV region of the spectrum and may show a shift upon coordination to a metal ion. For example, the free ligand may show absorption bands corresponding to π → π* and n → π* transitions associated with the C=N and C=S chromophores. researchgate.net

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), transitions between the d-orbitals of the metal ion can be observed. These transitions typically occur in the visible region of the spectrum and are responsible for the color of the complexes. The energy and intensity of these bands provide information about the coordination geometry and the ligand field strength. For instance, octahedral Ni(II) complexes often display three spin-allowed d-d transitions. researchgate.net

Charge-Transfer Transitions: In some cases, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed. These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital, or vice versa.

The table below provides a general overview of the electronic transitions observed in the UV-Vis spectra of transition metal complexes with analogous triazole-thiol ligands.

Complex TypeWavelength Range (nm)Assignment
Free Ligand250 - 380Intra-ligand (π → π, n → π)
Ni(II) Octahedral360 - 1000d-d transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P))
Cu(II) Square Planar/Octahedral570 - 600Broad d-d transitions

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to support the assignment of the observed electronic transitions.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex and the nature of the magnetic interactions between metal centers in polynuclear complexes or coordination polymers. mdpi.com

For mononuclear complexes, the magnetic moment can be calculated from the measured magnetic susceptibility and used to determine the spin state of the metal ion. This information is complementary to that obtained from UV-Vis spectroscopy and can help to confirm the coordination geometry. For example, room temperature magnetic moment values for octahedral Ni(II) complexes are typically in the range of 2.9–3.4 B.M., consistent with two unpaired electrons. researchgate.net

In polynuclear complexes and coordination polymers where metal centers are bridged by triazole-thiol ligands, magnetic susceptibility measurements as a function of temperature can reveal the nature and magnitude of the magnetic exchange interactions between the metal ions. mdpi.com The N1-N2 bridge of the 1,2,4-triazole (B32235) ring provides a short and efficient pathway for superexchange interactions, which can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a pairing of spins). mdpi.com

The study of magnetic properties is particularly relevant for complexes of Fe(II), where the triazole ligand field can lead to spin crossover (SCO) behavior, a phenomenon with potential applications in molecular switches and data storage. mdpi.comiosrjournals.org

Conductivity Measurements

Conductivity measurements are a fundamental technique in coordination chemistry to determine the electrolytic nature of metal complexes in solution. These measurements, typically taken using a conductometer on dilute solutions of the complexes in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), help in elucidating the nature of the metal-ligand coordination and the charge of the complex species. The molar conductivity (Λ_M) values are particularly informative, allowing for the classification of complexes as non-electrolytes, or 1:1, 1:2, 2:1, etc., electrolytes based on established ranges.

For complexes involving 1,2,4-triazole-3-thiol derivatives, which are structurally analogous to this compound, molar conductivity data provide insight into whether the anionic counter-ions are part of the coordination sphere or exist as free ions in solution. Generally, low molar conductivity values are indicative of non-electrolytic complexes, where the anions are coordinated to the metal center, resulting in a neutral complex. Conversely, higher values suggest the displacement of anions by the ligand, leading to charged complexes.

In studies of related triazole-thiol complexes, such as those with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the molar conductivity has been used to characterize the resulting coordination compounds. nih.govnih.govresearchgate.netresearchgate.net For instance, transition metal complexes of this ligand with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been shown to be non-electrolytes, suggesting that the chloride or acetate (B1210297) counter-ions remain coordinated to the metal center. nih.govnih.govresearchgate.netresearchgate.net This is a common feature observed in many neutral chelate complexes of triazole-thiol ligands.

The following interactive table presents typical molar conductivity data for transition metal complexes with a related triazole-thiol ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, in DMSO. These values are representative of the expected non-electrolytic behavior for neutral complexes of this compound.

ComplexMolar Conductivity (Λ_M) in Ω-1cm2mol-1Electrolytic Nature
[Ni(L)2]12Non-electrolyte
[Cu(L)2]15Non-electrolyte
[Zn(L)2]10Non-electrolyte
[Cd(L)2]11Non-electrolyte
[Sn(L)2]14Non-electrolyte
Data is illustrative and based on complexes of the analogous ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (L). nih.govnih.govresearchgate.net

Theoretical Insights into Metal-Ligand Bonding (e.g., NBO Analysis)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding within metal complexes. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and orbital interactions between the metal center and the ligand. While specific NBO analysis for this compound complexes is not widely published, studies on the closely related ligand, 4-methyl-4H-1,2,4-triazole-3-thiol (Hmptrz), offer significant understanding of the metal-ligand bonding in such systems. researchgate.net

A theoretical investigation of mononuclear and dinuclear palladium(II) complexes with Hmptrz reveals the nature of the coordination bonds through NBO analysis. The analysis shows that the Pd-N and Pd-S bonds are formed through the delocalization of electron density from the lone pair (LP) orbitals of the nitrogen and sulfur atoms of the ligand to the vacant orbitals of the palladium atom. This donor-acceptor interaction is a key feature of the coordination in these complexes.

The second-order perturbation theory analysis within the NBO framework quantifies the energy of these donor-acceptor interactions (E(2)). Significant E(2) values are associated with strong interactions and indicate substantial charge transfer from the ligand to the metal. For instance, in palladium(II) complexes of Hmptrz, notable charge transfer is observed from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the palladium center.

The key charge transfer interactions identified through NBO analysis in palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol are summarized in the table below. These interactions are expected to be similar in complexes of this compound.

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Type of Interaction
LP (S)LP* (Pd)HighLigand to Metal Charge Transfer
LP (N)LP* (Pd)SignificantLigand to Metal Charge Transfer
LP denotes a lone pair and LP* denotes a vacant antibonding orbital. The data is based on the analogous ligand 4-methyl-4H-1,2,4-triazole-3-thiol.

These theoretical findings confirm that 1,2,4-triazole-3-thiol derivatives are effective σ-donors, with both the sulfur and a ring nitrogen atom participating in the coordination to the metal center. The NBO analysis provides a quantitative measure of the stability of the metal-ligand bond arising from these charge transfer interactions.

Advanced Applications in Material Science and Chemical Systems

Corrosion Inhibition Studies

The presence of heteroatoms (N, S) and the thiol group (-SH) in the triazole structure makes it an effective candidate for mitigating the corrosion of various metals and alloys. These atoms act as active centers for adsorption on metal surfaces, forming a protective barrier against corrosive environments.

Evaluation as Corrosion Inhibitors for Metallic Substrates (e.g., Mild Steel, Copper)

Triazole-thiol derivatives have demonstrated considerable efficacy as corrosion inhibitors for various metallic substrates, notably mild steel and copper, in aggressive acidic and neutral environments. For instance, studies on compounds structurally similar to 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol, such as 5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTT), have shown excellent performance. In a 0.5M H₂SO₄ solution, PTT reached a maximum inhibition efficiency of 91.6% at a concentration of 0.5 mM for mild steel. researchgate.netiscientific.orgiscientific.orguniv-batna2.dz Similarly, 5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) was found to be a good mixed-type inhibitor for copper in 3.5% NaCl solutions. researchgate.net The inhibition efficiency of PTAT on copper increased with concentration, reaching about 90% at 1500 ppm. researchgate.net

Another related compound, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), exhibited a high protection efficacy of 97% for mild steel in 1.0 M hydrochloric acid at 303 K. mdpi.com The performance of these inhibitors is often enhanced with increasing concentration and can be influenced by temperature. For example, the inhibition efficiency of 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) on mild steel in 1 M HCl increased with temperature, suggesting thermal stability of the adsorbed layer. icrc.ac.iricrc.ac.ir

The following interactive table summarizes the inhibition efficiencies of some representative triazole-thiol derivatives on different metals.

CompoundMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)
5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTT)Mild Steel0.5M H₂SO₄0.5 mM91.6
5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTAT)Copper3.5% NaCl1500 ppm~90
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)Mild Steel1.0 M HClNot specified97
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)Mild Steel1 M HCl0.5 mM88.6
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)Low Carbon Steel0.5 M HCl300 ppm89

Mechanistic Aspects of Corrosion Inhibition (e.g., Protective Film Formation, Adsorption Mechanisms)

The primary mechanism of corrosion inhibition by triazole-thiol compounds involves the formation of a protective film on the metal surface through adsorption. iscientific.orgiscientific.orguniv-batna2.dzmdpi.com This adsorption process is facilitated by the presence of electron-rich heteroatoms (nitrogen and sulfur) and the thiol group, which can coordinate with the vacant d-orbitals of the metal atoms. mdpi.com

The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both (mixed adsorption). icrc.ac.irimist.ma Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor and the metal surface, leading to the formation of a coordinate-type bond. icrc.ac.irimist.ma

The adsorption behavior of these inhibitors often follows specific adsorption isotherms, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netiscientific.orgiscientific.orguniv-batna2.dzmdpi.comicrc.ac.ir The thermodynamic parameters derived from these isotherms, such as the standard free energy of adsorption (ΔG°ads), can provide insights into the spontaneity and nature of the adsorption process. For instance, a ΔG°ads value of –14.33 kJ·mol⁻¹ for MNATT indicated a spontaneous physisorption process. icrc.ac.ir

Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, Cyclic Voltammetry)

Electrochemical techniques are crucial for understanding the performance and mechanism of corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal/electrolyte interface. An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film that hinders the corrosion process. iscientific.orguniv-batna2.dzmdpi.comresearchgate.net

Potentiodynamic Polarization studies help in determining the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netiscientific.orgiscientific.orguniv-batna2.dzresearchgate.netelectrochemsci.org By analyzing the polarization curves, it is possible to classify an inhibitor as anodic, cathodic, or mixed-type. Many triazole-thiol derivatives have been reported to act as mixed-type inhibitors, retarding both anodic and cathodic reactions. researchgate.netiscientific.orgiscientific.orguniv-batna2.dzresearchgate.net

Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of the inhibitor and its interaction with the metal surface. mdpi.comresearchgate.netscispace.com It can provide information on the oxidation and reduction potentials of the inhibitor and the formation of polymeric films on the electrode surface. mdpi.comresearchgate.netscispace.com

Surface Analysis of Inhibitor Films

To visually and compositionally confirm the formation of a protective inhibitor film on the metal surface, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM) provides high-resolution images of the metal surface, allowing for a comparison of the surface morphology in the absence and presence of the inhibitor. researchgate.netiscientific.orgiscientific.orguniv-batna2.dz In the presence of an effective inhibitor, the surface typically appears smoother and less damaged compared to the corroded surface. researchgate.netiscientific.orgiscientific.orguniv-batna2.dz

Atomic Force Microscopy (AFM) is another powerful technique for characterizing the surface topography at the nanoscale. imist.maresearchgate.netnih.govresearchgate.netnih.gov It can provide quantitative data on surface roughness, which is expected to decrease in the presence of a protective inhibitor film. imist.manih.govresearchgate.netnih.gov For example, the average roughness of low-carbon steel in an HCl solution was significantly reduced in the presence of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Potential in Catalysis

The structural features of this compound also make it a promising ligand for the development of novel catalytic systems.

Development of Catalytic Systems based on Triazole-Thiol Ligands

The nitrogen and sulfur atoms in the triazole-thiol scaffold can act as excellent coordination sites for metal ions, forming stable metal complexes. These complexes can exhibit catalytic activity in various organic transformations.

For instance, a novel magnetic triazole-thiol-functionalized Mn-complex has been synthesized and used as a heterogeneous nano-catalyst. tandfonline.com This catalyst, supported on Fe₃O₄ magnetic nanoparticles coated with silica (B1680970), demonstrated efficiency in the synthesis of diverse N-benzylated cyanamides. tandfonline.com The triazole-thiol ligand plays a crucial role in stabilizing the manganese active sites and facilitating the catalytic cycle. The use of a magnetic support allows for easy recovery and reuse of the catalyst, which is a significant advantage in sustainable chemistry.

The versatility of the triazole-thiol structure allows for the synthesis of a wide range of functionalized ligands, which can be used to tune the electronic and steric properties of the resulting metal complexes, thereby optimizing their catalytic performance for specific reactions.

Role in Advanced Materials Development

The unique molecular architecture of this compound and its derivatives, featuring a nitrogen-rich heterocyclic ring, a thiol group, and alkyl substituents, has garnered interest in the field of material science. These structural features impart specific electronic and coordination properties that are being explored for the development of advanced materials with tailored functionalities. While research on the specific compound this compound is nascent, the broader class of 4-alkyl-4H-1,2,4-triazole derivatives serves as a promising platform for innovation in optoelectronics, environmental remediation, and polymer chemistry.

Integration into Optoelectronic Materials (e.g., Light-Emitting Diodes, Solar Cells)

The integration of 1,2,4-triazole (B32235) derivatives into optoelectronic materials is an emerging area of research, driven by their potential to serve as key components in devices such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties of the 4H-1,2,4-triazole core, which can be finely tuned through substitution, make these compounds attractive candidates for luminophores and charge-transporting materials. mdpi.com

Derivatives of 4-alkyl-4H-1,2,4-triazole have been synthesized and investigated for their luminescent properties. mdpi.comnih.gov These compounds can exhibit high quantum yields of emitted photons, a crucial characteristic for efficient light-emitting materials. mdpi.com The nitrogen-rich triazole ring influences the electron distribution within the molecule, which can enhance intramolecular electron transport, a vital process in the functioning of optoelectronic devices.

Recent studies have also explored the nonlinear optical (NLO) properties of other substituted 4-methyl-4H-1,2,4-triazole-3-thiol derivatives. dntb.gov.uanih.gov NLO materials are essential for applications in photonics and optoelectronics, including optical switching and data storage. The investigation into these related compounds suggests that the fundamental structure of this compound could be a valuable building block for novel materials with significant NLO characteristics, paving the way for their use in advanced optoelectronic applications. nih.gov

Table 1: Investigated Properties of 4-Alkyl-4H-1,2,4-triazole Derivatives for Optoelectronics

Compound ClassInvestigated PropertyPotential Application
4-Alkyl-3,5-diaryl-4H-1,2,4-triazolesLuminescenceOrganic Light-Emitting Diodes (OLEDs)
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamideNonlinear Optical (NLO) PropertiesPhotonics, Optical Switching

Application in Liquid Separation Membranes for Water Treatment

Currently, there is a lack of specific research findings in the available scientific literature regarding the direct application of this compound in the fabrication of liquid separation membranes for water treatment. While triazole compounds, in general, are known to be used in various chemical processes, their role in membrane science for water purification is not well-documented for this specific derivative. The degradation of some triazole-based fungicides can lead to the formation of 1,2,4-triazole, which is highly soluble and stable in water, posing environmental concerns and indicating a need for effective removal techniques. isres.org Treatment methods for water containing triazole fungicides include adsorption, biodegradation, and membrane filtration, but this does not describe the integration of the target compound into the membrane itself. isres.org

Formation of Polymeric Structures and Hydrogels

The thiol and nitrogen atoms of the 1,2,4-triazole-3-thiol moiety provide reactive sites for polymerization and cross-linking, enabling the formation of novel polymeric structures and hydrogels. The ability of the triazole-thiol group to coordinate with metal ions has been exploited to create coordination polymers. For instance, research on the related compound 1H-1,2,4-triazole-3-thiol has demonstrated its versatility in forming cadmium(II) polymers with luminescent properties. acs.org The coordination versatility of the HtrzSH ligand, induced by different anions, resulted in various bridging modes, leading to the formation of new hybrid polymer systems. acs.org

This capacity for forming coordination polymers suggests that this compound could also act as a ligand to create metal-organic frameworks (MOFs) or other polymeric networks. Such materials could have applications in areas like catalysis, gas storage, and sensing.

Furthermore, the thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, which are highly efficient for creating polymers and hydrogels under mild conditions. Studies on 1,2,4-triazole-3(5)-thiol have shown its reactivity in thiol-ene click processes. mdpi.com This reactivity opens up possibilities for incorporating this compound into polymer backbones or as cross-linking agents to form hydrogels with specific properties. The resulting hydrogels could be responsive to stimuli such as pH or metal ions, making them suitable for applications in drug delivery, tissue engineering, and as smart materials.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established area, yet the pursuit of greater efficiency, selectivity, and sustainability continues to drive innovation. Traditional methods, such as the cyclization of substituted thiosemicarbazides, are effective but often require harsh conditions or long reaction times. mdpi.comresearchgate.net Future research is pivoting towards more advanced synthetic strategies.

Key areas of development include:

One-Pot Multicomponent Processes: These methods combine multiple reaction steps into a single procedure, reducing waste, time, and resource consumption. Copper-catalyzed one-pot syntheses from nitriles and hydroxylamine (B1172632) represent a promising avenue for creating diversely substituted 1,2,4-triazoles. mdpi.comfrontiersin.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the rate of reaction and improve yields for the synthesis of 1,2,4-triazole (B32235) precursors and the final heterocyclic ring. nih.govacs.org This technique offers a greener alternative to conventional heating.

Catalytic Innovations: The development of novel catalysts, including transition-metal catalysts, can offer milder reaction conditions and greater control over regioselectivity, which is crucial when functionalizing the triazole ring. mdpi.comfrontiersin.org

These evolving methodologies aim to make the synthesis of compounds like 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives more economical, environmentally friendly, and adaptable for creating large libraries of compounds for further study. mdpi.com

Advanced Computational Approaches for Structure-Property Prediction and Design of New Compounds

Computational chemistry has become an indispensable tool in the design and study of new molecules. For 1,2,4-triazole-3-thiol derivatives, advanced computational approaches are being used to predict their chemical behavior and guide the synthesis of new compounds with desired properties.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Calculations: DFT is extensively used to investigate the molecular structure, electronic properties, and chemical reactivity of triazole derivatives. nih.govekb.eg These calculations help in understanding the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the molecule will interact with other substances, such as metal ions or biological targets. nih.govnih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. It is used to predict the binding affinity and mode of interaction, which is vital in the design of new therapeutic agents. acs.orgekb.eg For triazole derivatives, docking studies can help identify potential biological targets and optimize the molecular structure for enhanced activity. nih.gov

Structure-Activity Relationship (SAR) Studies: By combining synthesis, biological testing, and computational analysis, researchers can develop SAR models. These models correlate specific structural features of the triazole derivatives with their observed activity, providing a roadmap for designing more potent and selective compounds. ekb.eg

The synergy between these computational methods allows for the rational design of new 1,2,4-triazole-3-thiol based compounds, saving time and resources by prioritizing the synthesis of the most promising candidates. acs.org

Design of New Coordination Architectures with Diverse Metal Centers and Multifunctional Properties

The 1,2,4-triazole-3-thiol scaffold is an excellent ligand for coordinating with metal ions due to the presence of multiple nitrogen and sulfur donor atoms. nih.govpsu.edu This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs) with unique structures and properties. acs.orgmdpi.com

Emerging research is directed towards:

Topological Diversity: By modifying the substituents on the triazole ring and varying the metal centers (e.g., Cu(II), Ni(II), Zn(II), Cd(II)), researchers can create coordination polymers with diverse topologies, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. nih.govacs.org

Multifunctional Materials: The goal is to design coordination architectures that possess multiple useful properties simultaneously. For instance, materials that exhibit both interesting magnetic properties (like spin crossover) and luminescence are highly sought after. acs.orgmdpi.com

Anion-Induced Versatility: The choice of counter-anion in the synthesis can significantly influence the final structure and coordination mode of the triazole ligand, leading to novel structural motifs. acs.org

The ability to fine-tune the structure and properties of these coordination polymers by systematically changing the triazole ligand and metal center opens up possibilities for creating advanced materials for catalysis, sensing, and molecular electronics. mdpi.comfigshare.com

Table 1: Examples of Coordination Geometries with Substituted 1,2,4-Triazole-3-Thiol Ligands

Metal IonLigandProposed GeometryReference
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar nih.gov
Ni(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Zn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Cd(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Pd(II)Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiolSquare Planar ekb.eg
Co(II)Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiolOctahedral ekb.eg

Expansion of Non-Biomedical Material Science Applications

While 1,2,4-triazole derivatives have been extensively studied for their biological activities, a significant future direction is the expansion of their use in non-biomedical material science. researchgate.net The unique electronic and structural properties of these compounds make them suitable for a range of advanced applications.

Promising areas of research include:

Corrosion Inhibition: Triazole derivatives, particularly those with thiol groups, have demonstrated excellent potential as corrosion inhibitors for metals like carbon steel in acidic environments. nih.gov The nitrogen and sulfur atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosion.

Optoelectronic Materials: The highly electron-deficient nature of the 1,2,4-triazole ring makes it suitable for applications in optoelectronics, such as in organic light-emitting devices (OLEDs) or as components in perovskite solar cells. researchgate.netnih.gov Their coordination complexes can also exhibit strong photoluminescence. acs.org

Spin Crossover (SCO) Materials: Iron(II) coordination polymers based on 1,2,4-triazole ligands are well-known for exhibiting spin crossover behavior, where the spin state of the metal ion changes in response to external stimuli like temperature or light. mdpi.com This property is of great interest for developing molecular switches and data storage devices.

The synthetic versatility of the 1,2,4-triazole scaffold allows for the tailoring of molecular properties to meet the specific demands of these material science applications. researchgate.net

Synergistic Studies Combining Experimental and Theoretical Methodologies for Comprehensive Understanding

The future of research on this compound and related compounds lies in the deep integration of experimental and theoretical approaches. A synergistic strategy, where computational predictions guide experimental work and experimental results validate and refine theoretical models, offers the most efficient path to new discoveries.

This integrated approach involves:

Using DFT and other computational methods to predict the properties of newly designed triazole derivatives before undertaking their synthesis. ekb.egnih.gov

Comparing experimental characterization data (e.g., from X-ray crystallography, NMR, and UV-Vis spectroscopy) with theoretical predictions to confirm structures and understand electronic properties. ekb.egrsc.org

Employing molecular modeling to explain the mechanisms behind observed activities, such as corrosion inhibition or the binding mode in a biological target, which can be difficult to determine through experimental means alone. nih.gov

By combining the predictive power of computational chemistry with the tangible results of laboratory synthesis and characterization, researchers can achieve a comprehensive understanding of these molecules, accelerating the development of new functional materials and agents. ekb.egrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with thiocarbazides or isothiocyanates. A common approach uses refluxing in ethanol or dimethylformamide (DMF) with potassium hydroxide as a base catalyst. Elevated temperatures (60–100°C) and reaction times of 4–6 hours optimize yields (~70–85%). Purification via recrystallization (methanol/water) or column chromatography ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., ethyl and methyl groups at N4 and C4).
  • IR Spectroscopy : Identifies thiol (-SH) stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
  • HPLC : Using a C18 column with acetonitrile/water mobile phase (70:30) ensures purity assessment .

Q. How does the compound’s solubility vary with solvents, and what implications does this have for experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solvent choice impacts reaction design:

Solvent Solubility (mg/mL) Application
DMSO>50Biological assays
Ethanol~20Synthesis
Water<1Recrystallization
Preferential solubility in DMSO facilitates in vitro bioactivity studies .

Advanced Research Questions

Q. What mechanisms underlie the antimicrobial activity of this triazole-thiol derivative?

  • Methodological Answer : The thiol (-SH) group disrupts microbial enzyme function (e.g., cytochrome P450 in fungi) via covalent binding to heme iron. In vitro studies show MIC values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus. Synergistic effects with fluconazole (FICI ≤0.5) suggest combinatory therapeutic potential .

Q. How can computational methods like DFT predict reactivity and optimize synthesis?

  • Methodological Answer : Density Functional Theory (DFT) models reveal electron density distribution, highlighting nucleophilic sites (e.g., sulfur in -SH) for electrophilic attacks. HOMO-LUMO gaps (~4.2 eV) correlate with stability under acidic conditions. Simulations guide solvent selection by calculating solvation energies, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50 values)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., microbial strains, incubation time). Standardization steps:

  • Use CLSI/M38-A2 guidelines for antifungal assays.
  • Validate results with positive controls (e.g., amphotericin B).
  • Cross-check cytotoxicity (e.g., HEK-293 cells) to isolate target-specific effects .

Q. How does structural modification (e.g., introducing allyl or aryl groups) affect bioactivity?

  • Methodological Answer : Allyl groups at N4 enhance lipophilicity (logP increase by ~1.2), improving membrane permeability. Substitution with electron-withdrawing groups (e.g., -Cl) at the phenyl ring boosts antifungal potency (MIC reduction by 50%). Structure-Activity Relationship (SAR) models quantify these effects .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scaling beyond 10 g often reduces yield due to inefficient heat transfer. Solutions:

  • Continuous Flow Reactors : Improve temperature control, achieving 85% yield at 100 g scale.
  • Automated Chromatography : Reduces manual purification errors.
  • Quality Control : LC-MS monitors byproducts (e.g., disulfide dimers) to ensure <2% impurity .

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